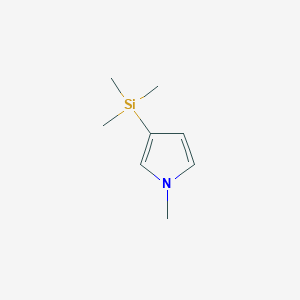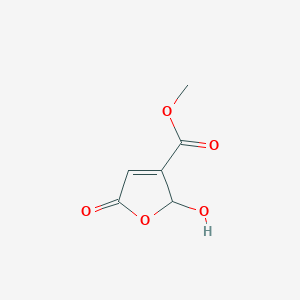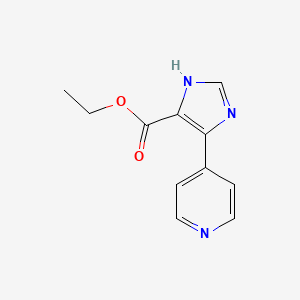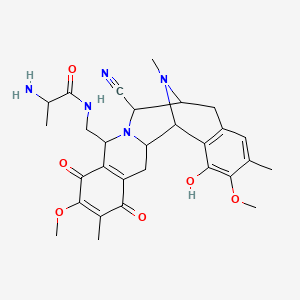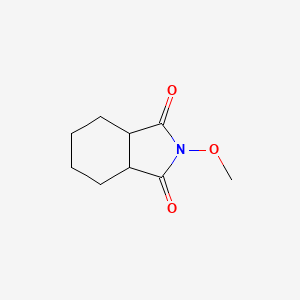
2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione, also known as MMHID, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. MMHID is a cyclic imide that is structurally similar to thalidomide, a drug that was originally developed as a sedative but was later found to have anti-inflammatory and immunomodulatory properties. MMHID has been shown to have similar properties, and research has focused on its potential as a treatment for a variety of conditions.
Mécanisme D'action
The mechanism of action of 2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione is not fully understood, but it is thought to involve the modulation of the immune system and the inhibition of pro-inflammatory cytokines. 2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the activity of NF-kappaB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione has been shown to have a variety of biochemical and physiological effects, including the inhibition of angiogenesis, the induction of apoptosis in cancer cells, and the modulation of the immune system. 2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione is that it has been extensively studied and its properties are well understood. This makes it a useful tool for researchers who are interested in studying the mechanisms of inflammation, cancer, and autoimmune diseases. However, one limitation of 2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione is that it can be difficult to synthesize, which can make it expensive and time-consuming to work with.
Orientations Futures
There are many potential future directions for research on 2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Another area of interest is the development of new derivatives of 2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione that have improved properties, such as increased potency or selectivity. Finally, research on the use of 2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione in combination with other drugs or therapies is also an area of interest, as it may lead to improved treatment outcomes for a variety of conditions.
Applications De Recherche Scientifique
Research on 2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione has focused on its potential as a treatment for a variety of conditions, including cancer, inflammation, and autoimmune diseases. 2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis.
Propriétés
IUPAC Name |
2-methoxy-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-13-10-8(11)6-4-2-3-5-7(6)9(10)12/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRCSCNKVIXKLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C(=O)C2CCCCC2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622322 | |
| Record name | 2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione | |
CAS RN |
96796-34-8 | |
| Record name | 2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1,2,4]Triazino[4,5-a]benzimidazol-1(2H)-one](/img/structure/B3362208.png)

![(S)-Hexahydro-pyrrolo[1,2-A]pyrazin-1-one](/img/structure/B3362223.png)

![3H-Pyrimido[4',5':3,4]cyclobuta[1,2-f]benzimidazole](/img/structure/B3362241.png)

